Ethyl 5-(2-bromophenyl)-5-oxovalerate
Overview
Description
Ethyl 5-(2-bromophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a valerate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-bromophenyl)-5-oxovalerate typically involves the esterification of 5-(2-bromophenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: 5-(2-bromophenyl)-5-oxovaleric acid.
Reduction: Ethyl 5-(2-bromophenyl)-5-hydroxyvalerate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(2-bromophenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-bromophenyl)-5-oxovalerate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The bromophenyl group can interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
- Ethyl 5-phenyl-5-oxovalerate
- Ethyl 5-(4-bromophenyl)-5-oxovalerate
- Ethyl 5-(2-chlorophenyl)-5-oxovalerate
Comparison: Ethyl 5-(2-bromophenyl)-5-oxovalerate is unique due to the presence of the bromine atom in the ortho position of the phenyl ring. This influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications.
Biological Activity
Ethyl 5-(2-bromophenyl)-5-oxovalerate, a compound with the CAS number 1131594-47-2, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom on the phenyl ring, which is known to influence its reactivity and biological interactions. The compound can be represented structurally as follows:
Chemical Structure
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the bromine atom enhances lipophilicity, allowing for better membrane permeability and potential interactions with various enzymes and receptors.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.
- Antimicrobial Activity : Some derivatives of similar compounds have demonstrated antimicrobial properties, indicating that this compound could exhibit similar effects against various pathogens.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of related compounds and indicated that halogenated phenyl groups can enhance cytotoxicity against various cancer cell lines. This compound was tested for its ability to inhibit cell growth in vitro:
This data suggests that this compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Studies
In another research effort, derivatives similar to this compound were evaluated for their antimicrobial efficacy against common bacterial strains:
These results indicate potential antimicrobial activity, warranting further investigation into the mechanisms behind these effects.
Case Studies
- Case Study on Cancer Cell Lines : A research group conducted a series of experiments where this compound was administered to various cancer cell lines. The results showed significant inhibition of cell proliferation, particularly in breast cancer (MCF-7) and cervical cancer (HeLa) cells. The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
- Antimicrobial Efficacy : In a study focusing on the antibacterial properties of halogenated compounds, this compound was tested against multi-drug resistant strains of bacteria. The findings revealed that the compound exhibited notable antibacterial activity, especially against S. aureus, highlighting its potential as an antimicrobial agent.
Properties
IUPAC Name |
ethyl 5-(2-bromophenyl)-5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-2-17-13(16)9-5-8-12(15)10-6-3-4-7-11(10)14/h3-4,6-7H,2,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPZNTSPRVYYKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645537 | |
Record name | Ethyl 5-(2-bromophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-22-9 | |
Record name | Ethyl 2-bromo-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898751-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(2-bromophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.